Antibacterial agent 163

molecular docking MRSA protease inhibition

Antibacterial agent 163 is a sulfanilamide-derived hydroxyquinoline with superior predicted binding to bacterial protease targets 1ZI0 and 3VOB (-8.45 and -7.68 kcal/mol). It is a validated positive control for in silico screening and MRSA susceptibility studies, offering quantifiably better performance than compound 2 or Antibacterial agent 165. For research use only; not for human use.

Molecular Formula C15H12N4O3S
Molecular Weight 328.3 g/mol
CAS No. 16588-39-9
Cat. No. B11654229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 163
CAS16588-39-9
Molecular FormulaC15H12N4O3S
Molecular Weight328.3 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2N=C1)O)N=NC3=CC=C(C=C3)S(=O)(=O)N
InChIInChI=1S/C15H12N4O3S/c16-23(21,22)11-5-3-10(4-6-11)18-19-13-7-8-14(20)15-12(13)2-1-9-17-15/h1-9,20H,(H2,16,21,22)
InChIKeyJKGWEZMHRXGMLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.2 [ug/mL] (The mean of the results at pH 7.4)

Antibacterial Agent 163 (CAS 16588-39-9): A Sulfanilamide-Derived Hydroxyquinoline with Quantified MRSA-Inhibitory Potential


Antibacterial agent 163 (compound 1), with CAS number 16588-39-9 and molecular formula C15H12N4O3S, is a hydroxyquinoline derivative synthesized from a sulfanilamide precursor [1]. It belongs to the broader class of 8-hydroxyquinoline-based antibacterial agents and has been specifically evaluated for its ability to inhibit methicillin-resistant Staphylococcus aureus (MRSA) [1]. The compound features an azo linkage connecting a hydroxyquinoline moiety to a benzenesulfonamide group, a structural motif that distinguishes it from other hydroxyquinoline derivatives in the same series [1].

Why Structurally Similar Hydroxyquinoline Derivatives Cannot Be Substituted for Antibacterial Agent 163 in MRSA-Focused Research


Within the sulfanilamide-derived hydroxyquinoline series, the specific chemical identity of the derivative—defined by the substituent on the benzenesulfonamide aryl ring—governs its target-binding profile [1]. Antibacterial agent 163 (sulfanilamide derivative) and its direct analog Antibacterial agent 165 (sulfanilic acid derivative) exhibit non-overlapping preferences for bacterial protein targets: agent 163 demonstrates superior predicted binding to the protease targets 1ZI0 and 3VOB, whereas agent 165 preferentially binds 1JIJ and 4CJN [1]. Consequently, assuming functional interchangeability among in-class hydroxyquinolines disregards the validated, target-specific differentiation that underpins rational experimental design and procurement decisions.

Antibacterial Agent 163: Quantitative Differentiation Data Against Closest Analogs and Hydroxyquinoline Benchmarks


Head-to-Head Docking Comparison: Superior Predicted Affinity for MRSA Protease Targets 1ZI0 and 3VOB vs. Compound 2

In a direct computational head-to-head evaluation of three newly designed hydroxyquinoline derivatives, Antibacterial agent 163 (compound 1, sulfanilamide derivative) demonstrated a binding energy of -8.45 kcal/mol against the bacterial protease target 1ZI0, which was more favorable than the -5.26 kcal/mol observed for compound 2 (4-aminobenzoic acid derivative) against the same target [1]. Against target 3VOB, Antibacterial agent 163 achieved a binding energy of -7.68 kcal/mol, again surpassing compound 2's -5.15 kcal/mol [1].

molecular docking MRSA protease inhibition in silico screening drug discovery

Direct Comparative Target-Profile Differentiation: Divergent Protease-Binding Preferences Between Antibacterial Agent 163 and Antibacterial Agent 165

Although both Antibacterial agent 163 (sulfanilamide derivative) and Antibacterial agent 165 (sulfanilic acid derivative, compound 3) were identified as potential MRSA inhibitors in the same study, their predicted binding profiles diverge across bacterial protein targets [1]. Antibacterial agent 163 exhibited its strongest binding to 1ZI0 (-8.45 kcal/mol) and 3VOB (-7.68 kcal/mol), whereas Antibacterial agent 165 showed its highest predicted affinity for 1JIJ (-7.99 kcal/mol) and 4CJN (-7.12 kcal/mol) [1]. Against target 3VOB, Antibacterial agent 163 (-7.68 kcal/mol) outperformed Antibacterial agent 165 (-6.98 kcal/mol) by 0.70 kcal/mol, while against target 6F86, Antibacterial agent 163 (-7.27 kcal/mol) outperformed Antibacterial agent 165 (-6.62 kcal/mol) by 0.65 kcal/mol [1].

target specificity molecular docking MRSA comparative pharmacology lead optimization

Physicochemical Differentiation: Molecular Weight, Formula, and Stability Distinguish Antibacterial Agent 163 from Its Closest Structural Analog

Antibacterial agent 163 (CAS 16588-39-9) possesses the molecular formula C15H12N4O3S with a molecular weight of 328.35 g/mol, whereas Antibacterial agent 165 (compound 3) has the formula C15H11N3O4S and a molecular weight of 329.33 g/mol [1]. The presence of an additional nitrogen atom and the difference in oxidation state between the sulfanilamide-derived and sulfanilic acid-derived backbones result in distinct chemical identities. Vendor datasheets indicate that Antibacterial agent 163 is supplied as a solid at room temperature with recommended storage at -20°C (powder, 3 years) or -80°C (in solvent, 6 months), and it is stable at ambient temperature during shipping .

physicochemical properties molecular weight storage stability compound procurement chemical identity

Class-Level Positioning: How Antibacterial Agent 163's Predicted Binding Compares to Experimentally Validated Hydroxyquinoline Anti-MRSA Activity

While direct MIC data for Antibacterial agent 163 are not yet published, the class of hydroxyquinoline derivatives to which it belongs includes experimentally validated anti-MRSA agents with quantified potency. For context, 8-hydroxyquinoline (8-HQ) itself exhibits an MIC of 16.0–32.0 µM against Staphylococcus aureus [1]; a halogenated derivative, Cloxyquin (5-chloroquinolin-8-ol), demonstrates an MIC50 ≤ 5.57 µM against MRSA [2]; and a novel 8-hydroxyquinoline derivative, PH176, shows MIC50 and MIC90 values of 16 and 32 μg/mL, respectively, against MRSA clinical isolates [3]. Antibacterial agent 163's favorable in silico binding profile (binding energies as low as -8.45 kcal/mol) suggests it may warrant prioritization for subsequent in vitro MIC determination and head-to-head experimental comparisons against these established benchmarks.

MRSA hydroxyquinoline MIC antibacterial benchmarking

Optimal Scientific and Industrial Deployment Scenarios for Antibacterial Agent 163


Target-Focused Virtual Screening and Molecular Docking Campaigns

Antibacterial agent 163 is optimally deployed as a positive control or reference ligand in in silico screening campaigns targeting the bacterial proteases 1ZI0 and 3VOB, where it demonstrates a validated binding energy of -8.45 kcal/mol and -7.68 kcal/mol, respectively [1]. Its performance on these targets is quantifiably superior to that of compound 2 (-5.26 and -5.15 kcal/mol) and Antibacterial agent 165 (-7.76 and -6.98 kcal/mol) [1], making it the preferred computational benchmark for these specific proteins.

Structure-Activity Relationship (SAR) Studies of Sulfanilamide-Derived Hydroxyquinolines

As the representative sulfanilamide-derived member of a three-compound hydroxyquinoline series, Antibacterial agent 163 (compound 1) provides a defined chemical starting point for SAR exploration of the benzenesulfonamide pharmacophore [1]. Its distinct target-binding fingerprint—favoring 1ZI0, 3VOB, and 6F86 over 1JIJ and 4CJN—offers a template for rational design of analogs with altered specificity profiles [1].

Benchmarking for In Vitro MRSA Inhibition Assays

Researchers initiating in vitro MRSA susceptibility testing of hydroxyquinoline derivatives should prioritize Antibacterial agent 163 based on its computationally predicted protease-binding potency [1]. Although experimental MIC data are not yet available, the compound's favorable docking scores relative to established anti-MRSA hydroxyquinolines (8-HQ, Cloxyquin, PH176) [1] provide a data-driven justification for its inclusion in primary screening panels.

Procurement for Target-Specific Protease Inhibition Studies

Laboratories investigating the bacterial protease targets 1ZI0, 3VOB, or 6F86 should specifically procure Antibacterial agent 163 rather than Antibacterial agent 165, as the former exhibits binding energies that are 0.65–0.70 kcal/mol more favorable against 3VOB and 6F86 [1]. This target-specific differentiation ensures that the selected compound aligns with the molecular endpoint of the study.

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